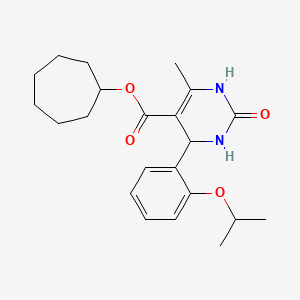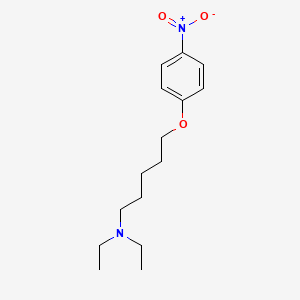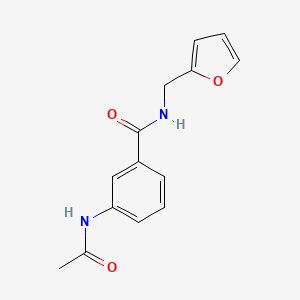
N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, commonly known as EFPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPTA belongs to the thiazole class of compounds and is known for its unique chemical structure and pharmacological properties.
作用機序
EFPTA exerts its pharmacological effects by selectively inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including AKT, which plays a critical role in cell growth and survival. EFPTA has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
EFPTA has been shown to exhibit several biochemical and physiological effects in the body. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. EFPTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at various stages. Furthermore, EFPTA has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
EFPTA has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes and signaling pathways. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, EFPTA has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of EFPTA. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. Another potential direction is to investigate the compound's potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of EFPTA in vivo, as well as its potential interactions with other drugs.
合成法
EFPTA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of EFPTA involves the reaction of 4-ethoxyaniline, benzaldehyde, and trifluoroacetic acid with thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
EFPTA has been extensively studied for its potential therapeutic applications in various scientific research fields. The compound has shown promising results in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-2-24-14-10-8-13(9-11-14)22-17-23-16(18(19,20)21)15(25-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBICKNIUORNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)



![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)
